Dehydro Berberrubine Bromide

Description

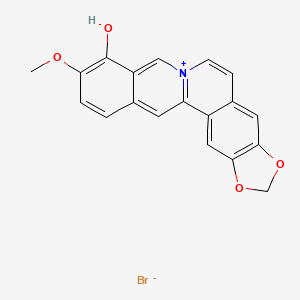

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

17-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,11,14,16,18,20-nonaen-16-ol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4.BrH/c1-22-16-3-2-11-6-15-13-8-18-17(23-10-24-18)7-12(13)4-5-20(15)9-14(11)19(16)21;/h2-9H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRIPWYMXMLIFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4C=C3)OCO5)O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747440 | |

| Record name | 9-Hydroxy-10-methoxy-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57721-67-2 | |

| Record name | 9-Hydroxy-10-methoxy-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Structural Modifications of Dehydro Berberrubine Bromide

Established Chemical Synthesis Pathways for Dehydro Berberrubine (B190655) Bromide

The synthesis of dehydro berberrubine bromide and its analogs often begins with the selective demethylation of berberine (B55584), a readily available natural product. nih.govbeilstein-journals.org This process yields berberrubine, a key intermediate for further derivatization. nih.govbeilstein-journals.org

Multi-Step Synthetic Routes and Methodological Advancements

Multi-step synthetic strategies are commonly employed to introduce diverse functionalities onto the dehydro berberrubine core. udel.eduresearchgate.net A pivotal step in many synthetic routes is the creation of berberrubine from berberine. This is often achieved through thermal demethylation under vacuum at high temperatures (180–200 °C). mdpi.com Subsequent treatment with hydrobromic acid affords berberrubine hydrobromide. mdpi.com

Methodological advancements have focused on improving the efficiency and yield of these synthetic steps. For instance, microwave irradiation has been utilized for the selective demethylation of berberine to obtain berberrubine. nih.gov

Total Synthesis Approaches and Yield Optimization

Yield optimization is a critical aspect of these synthetic endeavors. For example, in the synthesis of a 9-O-substituted berberine derivative, various reaction conditions were tested to maximize the yield of the final product. nih.gov Similarly, the synthesis of 9-O-(N-(4-bromophenyl)-N-(4-fluorobenzyl)-acetamide-2,3-methylenedioxy-10-methoxyprotoberberine bromide was achieved in a 75% yield through the reaction of berberrubine hydrobromide with a bromoacetic acid amide in the presence of triethylamine. mdpi.com

Rational Design and Synthesis of this compound Derivatives

The rational design of this compound derivatives is guided by structure-activity relationship (SAR) studies, which aim to correlate specific structural modifications with changes in biological activity. scielo.brnih.gov Key positions for modification include C-8, C-9, and C-13. scielo.brscielo.br

Strategic Functionalization at C-8, C-9, and C-13 Positions

Systematic structural modifications at the C-8, C-9, and C-13 positions of the berberine skeleton have been shown to be an effective strategy for altering its biological properties. scielo.brscielo.br

C-8 Position: The polar C=N+ bond in the berberine nucleus is susceptible to nucleophilic attack, leading to the formation of derivatives with substituents at the C-8 position. scielo.br For example, a racemic mixture of 8-methyl-7,8-dihydroberberine was synthesized via a Grignard addition with methyl magnesium bromide to berberine chloride. researchgate.netemerginginvestigators.org

C-9 Position: The C-9 position is a frequent target for modification, often starting with the demethylation of berberine to berberrubine. nih.govbeilstein-journals.org This allows for the introduction of various substituents, including alkyl, aryl, and other functional groups. nih.govbeilstein-journals.org For instance, a series of 9-O-aryl-substituted berberines were synthesized via a copper-catalyzed cross-coupling of tetrahydroberberrubine with aryl iodides, followed by oxidation. beilstein-journals.org

C-13 Position: Functionalization at the C-13 position can be achieved through the enamine intermediate, dihydroberberine (B31643). beilstein-journals.orgnih.gov This allows for the introduction of various electrophilic agents. beilstein-journals.orgnih.gov Palladium-catalyzed enolate arylation combined with in situ functionalization has also been used to rapidly and regioselectively introduce substituents at the C-13 position. researchgate.netnih.gov

O-9 Substituted Berberrubine Derivatives: Synthesis and Characterization

A significant amount of research has focused on the synthesis of O-9 substituted berberrubine derivatives due to their potential for enhanced biological activity. nih.govmdpi.combeilstein-journals.orgnih.govrsc.org

The general synthetic strategy involves the initial preparation of berberrubine from berberine, followed by reaction with various alkylating or acylating agents. nih.govmdpi.com For example, 9-O-substituted berberine derivatives have been prepared by reacting berberrubine with haloacetyl halides or 1,3-dibromopropane. nih.gov The synthesis of 9-O-benzoic acid substituted berberine derivatives has also been reported. rsc.org

Table 1: Synthesis of 9-O-Substituted Berberrubine Derivatives

| Derivative Name | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 9-(2-Chloro- or Bromo-acetoxy)-10-metoxy-5,6-dihydro- nih.govnih.govdioxolo[4,5-g]isoquino[3,2-a] isoquinoline-7-ylium Chloride or Bromide | Berberrubine | Haloacetylhalides (chloroacetyl chloride or bromoacetyl bromide), CH3CN, 40 °C, 2 h | 49 | nih.gov |

| 9-(3-Bromopropoxy)-10-methoxy-5,6-dihydro- nih.govnih.govdioxolo[4,5-g]isoquino[3,2-a] isoquinolin-7-ylium Bromide | Berberrubine | 1,3-dibromopropane, DMF, 80 °C, 2 h | 74 | nih.gov |

| 9-O-(N-(4-bromophenyl)-N-(4-fluorobenzyl)-acetamide-2,3-methylenedioxy-10-methoxyprotoberberine bromide | Berberrubine hydrobromide | Bromoacetic acid amide, Acetonitrile, Triethylamine, reflux, 4 h | 75 | mdpi.com |

| 9-O-aryl-substituted berberines | Tetrahydroberberrubine | Aryl iodides, CuI, 1,10-phenanthroline, K2CO3, followed by oxidation with I2 | Good | beilstein-journals.org |

Characterization of these derivatives is typically performed using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry to confirm their structures. nih.govmdpi.com

Reductive Transformations: Synthesis of Dihydro- and Tetrahydro-Berberrubine Analogs

Reduction of the berberine core leads to the formation of dihydroberberine (DHBER) and tetrahydroberberine (B1206132) (THBER) analogs, which often exhibit different biological properties and improved solubility compared to the parent alkaloid. beilstein-journals.orgnih.govmdpi.com

Dihydroberberine is typically prepared by the reduction of berberine with sodium borohydride (B1222165) in pyridine (B92270) at room temperature. nih.gov The enaminic nature of dihydroberberine makes it a valuable intermediate for further functionalization, particularly at the C-13 position. beilstein-journals.orgnih.gov

Further reduction of dihydroberberine or direct reduction of berberine derivatives can yield tetrahydroberberine analogs. For example, the reaction of 9-O-substituted berberine derivatives with sodium borohydride in methanol (B129727) at 0 °C leads to the mild reduction of the "C" ring to form the corresponding tetrahydroberberine derivatives in moderate to good yields. mdpi.comresearchgate.net

Table 2: Synthesis of Dihydro- and Tetrahydro-Berberrubine Analogs

| Product | Starting Material | Reducing Agent and Conditions | Key Feature | Reference |

| Dihydroberberine (DHBER) | Berberine | Sodium borohydride, Pyridine, Room temperature | Enamine intermediate for C-13 functionalization | nih.gov |

| Arylhydrazono-functionalized DHBERs | Berberine and α-bromohydrazones | Dichloromethane, Room temperature | Functionalization at C-13 | beilstein-journals.orgnih.gov |

| Tetrahydroberberine (THBER) derivatives | 9-O-(N,N-disubstituted acetamide) berberine derivatives | Sodium borohydride, Methanol, 0 °C | Reduction of the "C" ring | mdpi.comresearchgate.net |

| Arylhydrazono-THBERs | Arylhydrazono-functionalized DHBERs | Sodium borohydride, Methanol, 25 °C | Reduction of the iminium moiety | beilstein-journals.orgnih.gov |

These reductive transformations expand the chemical space of berberine-based compounds, providing access to a wider range of structures for biological evaluation.

Incorporation of Novel Moieties for Modified Pharmacological Profiles

The chemical architecture of dehydroberberrubine bromide allows for the introduction of various functional groups, or moieties, to modulate its biological activity. The primary aim of these modifications is to improve the compound's interaction with biological targets, enhance its efficacy, and potentially reduce off-target effects.

Researchers have explored the addition of different substituents at various positions on the protoberberine skeleton. muni.cz The reactivity of the iminium bond (C=N+) in quaternary protoberberine alkaloids like dehydroberberrubine bromide makes it a prime site for nucleophilic attack, enabling the introduction of new chemical entities. muni.czmuni.cz For instance, the condensation of berberine with organometallic reagents like phenyl- or benzylmagnesium bromide leads to the formation of 8-substituted-7,8-dihydroberberine derivatives. muni.czmuni.cz

Furthermore, the synthesis of derivatives with modified substitution patterns on the aromatic rings has been a key strategy. The presence and position of substituents, such as methoxy (B1213986) or hydroxyl groups, can significantly influence the molecule's electronic properties and, consequently, its biological interactions. muni.cz The synthesis of various tetrasubstituted, pentasubstituted, and hexasubstituted quaternary protoberberine alkaloids has been reported, showcasing the extensive efforts to create a diverse library of compounds for pharmacological screening. muni.cz

Recent synthetic strategies have also focused on creating hybrid molecules by linking dehydroberberrubine bromide to other pharmacologically active moieties. For example, novel pyridopyrimidine moieties have been linked to a coumarin (B35378) ring to generate compounds with potential cytotoxic activity. nih.gov Similarly, adamantane (B196018) and monoterpene moieties have been connected via heterocyclic linkers to create inhibitors of enzymes like tyrosyl-DNA phosphodiesterase 1 (Tdp1). mdpi.com These approaches aim to combine the therapeutic properties of different molecular scaffolds to achieve synergistic or novel biological effects.

The following interactive table summarizes some of the novel moieties incorporated into protoberberine-like structures and the intended or observed impact on their pharmacological profiles.

Interactive Table 1: Examples of Incorporated Moieties and Their Pharmacological Relevance

| Moiety | Point of Attachment | Rationale for Incorporation | Reference |

|---|---|---|---|

| Phenyl group | C-8 | To explore new interactions with biological targets. | muni.cz |

| Benzyl group | C-8 | To increase lipophilicity and potentially enhance cell permeability. | muni.czmuni.cz |

| Pyridopyrimidine | --- | To create hybrid molecules with potential cytotoxic activity. | nih.gov |

| Adamantane | --- | To serve as a lipophilic anchor and enhance binding to target enzymes. | mdpi.com |

| Monoterpene | --- | To improve inhibitory activity against specific enzymes. | mdpi.com |

Structure-Activity Relationship (SAR) Studies of Dehydroberberrubine Bromide Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. gardp.orgcollaborativedrug.com By systematically modifying the structure of dehydroberberrubine bromide and evaluating the biological effects of these changes, researchers can identify the key structural features required for its pharmacological action. gardp.org

Elucidation of Key Pharmacophoric Elements for Biological Activity

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and elicit a particular biological response. nih.gov Identifying the pharmacophore of dehydroberberrubine bromide derivatives is crucial for designing more potent and selective compounds.

Key pharmacophoric elements often include:

Hydrogen Bond Acceptors (HBA) and Donors (HBD): These are critical for forming hydrogen bonds with amino acid residues in the binding site of a target protein. nih.govresearchgate.net

Hydrophobic Regions: These regions of the molecule interact with nonpolar pockets in the target protein, contributing to binding affinity. nih.govmdpi.com

Aromatic Rings: These can engage in pi-pi stacking or other non-covalent interactions with the target. nih.govmdpi.com

Ionizable Groups: Positively or negatively charged groups can form ionic bonds with the target. nih.gov

For protoberberine alkaloids, the quaternary nitrogen atom is a key feature, providing a positive charge that can be crucial for electrostatic interactions with biological targets. muni.cz The planar aromatic system also plays a significant role in intercalation with DNA or binding to flat receptor surfaces. SAR studies on various derivatives have shown that the type and position of substituents on the aromatic rings significantly impact activity. For example, in a series of benzylideneacetophenone derivatives, the presence of electron-donating groups at specific positions on the aromatic rings was found to enhance anti-inflammatory and antioxidant activities. nih.gov

The following interactive table outlines key pharmacophoric features and their general importance in the biological activity of related heterocyclic compounds.

Interactive Table 2: Key Pharmacophoric Elements and Their Significance

| Pharmacophoric Feature | Description | Importance in Biological Activity | Reference |

|---|---|---|---|

| Quaternary Nitrogen | A permanently positively charged nitrogen atom in the quinolizinium (B1208727) ring system. | Crucial for electrostatic interactions with biological targets like DNA and enzymes. | muni.cz |

| Aromatic System | The extended, planar system of fused rings. | Facilitates intercalation into DNA and pi-stacking interactions with receptor sites. | muni.czmdpi.com |

| Substituents on Aromatic Rings | Functional groups (e.g., methoxy, hydroxyl) attached to the aromatic rings. | Modulate electronic properties, solubility, and steric interactions, thereby influencing binding affinity and selectivity. | muni.cznih.gov |

| Hydrogen Bond Acceptors/Donors | Atoms capable of accepting or donating a hydrogen bond. | Essential for specific interactions with amino acid residues in the binding pocket of target proteins. | nih.govresearchgate.net |

Impact of Stereochemical Configurations on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. mhmedical.com Even subtle changes in stereochemistry can lead to significant differences in how a molecule interacts with a chiral biological target, such as an enzyme or receptor. nih.govnih.gov

While dehydroberberrubine itself is a planar, achiral molecule, the reduction of the C=N bond or the addition of substituents at certain positions can introduce chiral centers. For example, the reduction of berberine produces tetrahydroprotoberberines, which have chiral centers. muni.cz The stereochemical configuration of these centers can dramatically affect the biological profile of the resulting compounds.

Studies on other classes of molecules have consistently demonstrated the importance of stereochemistry. For instance, in a series of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting stereoselective uptake or interaction with the target. nih.govnih.gov Similarly, for tetrahydroisoquinoline-based inhibitors, the stereochemistry of substituents was shown to be a critical determinant of their inhibitory potency. nih.gov

The spatial arrangement of functional groups dictates the molecule's ability to fit into the binding site of a target protein. An incorrect stereochemical configuration can lead to steric clashes or prevent the optimal alignment of key pharmacophoric elements, resulting in a loss of biological activity. Therefore, controlling the stereochemistry during the synthesis of dehydroberberrubine bromide derivatives is a critical aspect of developing effective and selective therapeutic agents.

Pharmacological Characterization of Dehydro Berberrubine Bromide in Preclinical Models

In Vitro Biological Activity Assessments

The in vitro biological activities of dehydroberberrubine bromide and its related derivatives have been investigated across various cellular models, revealing a range of pharmacological effects. These studies form the basis for understanding its potential as a therapeutic agent by characterizing its interactions with cellular processes at a molecular level.

The antiproliferative effects of berberine (B55584) derivatives are a significant area of investigation. Assays measuring cell proliferation are fundamental for evaluating the potential of these compounds in oncology research. nih.gov Common methods include colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells, and BrdU (5-bromo-2'-deoxyuridine) incorporation assays, which directly measure DNA synthesis during cell division. sigmaaldrich.comabcam.com

A natural product identified as CKBM, which is related to the berberine alkaloid family, has demonstrated notable anti-tumor activity by inhibiting cell proliferation. medsci.org In studies using the AGS human gastric cancer cell line, the effects of CKBM on cell proliferation were analyzed using a BrdU assay. medsci.org The results indicated a significant inhibition of cell growth, prompting further investigation into the underlying mechanisms, such as cell cycle regulation and apoptosis. medsci.org Berberine, the parent compound, has also been widely reported to reduce cell proliferation through various molecular mechanisms. nih.gov

| Direct Cell Counting | Label-free or fluorescence-based (e.g., Nuclight reagents) automated counting of cells over time using live-cell analysis systems. sartorius.com | True cell number and growth rate. | sartorius.com |

Programmed cell death, primarily through apoptosis, is a key mechanism by which chemotherapeutic agents eliminate cancer cells. researchgate.netfrontiersin.org Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. cellsignal.com The intrinsic pathway involves the release of cytochrome c from the mitochondria, which activates a cascade of caspase enzymes, ultimately leading to cell dismantling. cellsignal.com

The berberine-related natural product CKBM has been shown to induce a dose-dependent apoptotic effect in AGS gastric cancer cells. medsci.org This induction of apoptosis is a critical component of its anti-tumor activity, complementing its effects on cell proliferation. medsci.org The process of apoptosis is often linked to cell cycle arrest, where cells halted at specific checkpoints may be directed toward programmed cell death. nih.gov While apoptosis is the most studied form of programmed cell death for these compounds, autophagy can also be triggered as a cellular response to treatment, acting as either a survival or a death mechanism depending on the context. nih.govnih.gov

The cell cycle is a tightly regulated process, and its disruption is a common strategy for anti-cancer therapies. nih.gov The progression through different phases of the cell cycle (G1, S, G2, M) is controlled by complexes of cyclins and cyclin-dependent kinases (CDKs). mdpi.com Checkpoint proteins can halt the cycle to allow for DNA repair or to initiate apoptosis if damage is irreparable. medsci.org

Studies on the berberine-related product CKBM revealed a significant impact on cell cycle regulation in AGS gastric cancer cells. medsci.org Flow cytometric analysis showed that treatment with CKBM induced cell cycle arrest at the G2/M phase in a dose-dependent manner. medsci.org Specifically, after 72 hours of treatment, the percentage of cells in the G2/M phase increased from 11.6% in the control group to 50.5% in cells treated with 15% CKBM. medsci.org This arrest was associated with an increase in the expression of key cell cycle regulatory proteins, including p53, the CDK inhibitor p21, and 14-3-3σ. medsci.org These proteins are known to play crucial roles in the G2/M checkpoint, preventing cells from entering mitosis and thereby blocking proliferation. medsci.org

Table 2: Effect of CKBM on Cell Cycle Distribution in AGS Cells

| Treatment Group | % Cells in G1 Phase | % Cells in G2/M Phase | Reference |

|---|---|---|---|

| Control | Not specified | 11.6% | medsci.org |

| 5% CKBM | Decreased | 20.6% | medsci.org |

| 15% CKBM | Decreased | 50.5% | medsci.org |

Chronic inflammation is closely linked to the development and progression of various diseases, including cancer. nih.gov Many natural compounds exhibit anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. umw.edu.pl Berberine and its derivatives have been shown to possess anti-inflammatory effects in various preclinical models. scielo.brscielo.br The mechanisms often involve the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation. umw.edu.plmdpi.com This inhibition leads to a downstream reduction in the expression and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov In vitro studies using macrophage cell lines like RAW 264.7, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory state, are commonly used to assess these effects. nih.gov

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to cellular damage and contribute to disease pathology. nih.govfrontiersin.org Berberine has demonstrated both direct and indirect antioxidant activities. scielo.brmdpi.com Its indirect effects are particularly noteworthy and involve the modulation of cellular antioxidant defense systems. mdpi.com Berberine can activate the Nrf2 pathway, a key transcription factor that regulates the expression of numerous antioxidant genes. mdpi.comnih.gov This leads to an enhanced production of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). mdpi.com Furthermore, berberine has been shown to reduce ROS production by inhibiting enzymes such as NADPH oxidase, which is a major source of cellular ROS. mdpi.com By bolstering the cell's antioxidant capacity and reducing ROS generation, berberine derivatives can protect against oxidative damage. mdpi.com

Targeting DNA maintenance enzymes is a proven strategy in cancer therapy. nih.govdiva-portal.org Dehydroberberrubine bromide and related berberine derivatives have been evaluated for their ability to inhibit key enzymes involved in DNA repair and topology, such as topoisomerases and tyrosyl-DNA phosphodiesterase 1 (Tdp1). nih.govnih.gov

Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) Inhibition: Tdp1 is a DNA repair enzyme that removes stalled topoisomerase I (Top1)-DNA complexes, thereby contributing to resistance against Top1-inhibiting anticancer drugs. mdpi.com The inhibition of Tdp1 can therefore sensitize cancer cells to these drugs. mdpi.com A series of berberine and tetrahydroberberine (B1206132) derivatives have been identified as the first berberine-based Tdp1 inhibitors. nih.govnih.gov Structure-activity relationship analyses revealed that the substitution of a bromine atom at the 12-position of the tetrahydroberberine scaffold is crucial for inhibitory activity. nih.govworktribe.com Molecular modeling suggests the bromine atom forms a hydrogen bond with a key catalytic residue, histidine 493, in the Tdp1 active site. nih.govnih.gov Certain 12-bromo-tetrahydroberberine derivatives inhibit Tdp1 with IC₅₀ values in the low micromolar range. nih.gov

Topoisomerase Inhibition: Topoisomerases are essential enzymes that manage DNA tangles and supercoils during replication and transcription. nih.govmdpi.com While monomeric protoberberine alkaloids generally show only minor inhibitory activity against Topoisomerase I, synthetic dimeric versions have been found to be highly active. nih.gov A cyclized berberine derivative, A35, was identified as a dual inhibitor of Topoisomerase I and Topoisomerase IIα, acting as a topoisomerase poison by stabilizing the DNA-enzyme cleavage complex. oncotarget.com

Table 3: Enzymatic Inhibition Profile of Berberine Derivatives

| Enzyme Target | Compound Class | Key Structural Feature for Activity | Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) | 12-bromo-tetrahydroberberine sulfonates | Bromine at position 12; Polyfluoroaromatic sulfonate at position 9. nih.gov | ~1 µM | nih.gov |

| Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) | 9-O-arylsulfonates of berberine | Introduction of bromine at position 12 enhances activity. nih.gov | 0.53–4 µM | mdpi.comnih.gov |

| Topoisomerase I | Dimeric protoberberine alkaloids | Dimeric structure. nih.gov | High activity (similar to camptothecin) | nih.gov |

| Topoisomerase I & IIα | Cyclizing-berberine (A35) | Cyclized structure at positions 1 and 13. oncotarget.com | Potent dual inhibitor | oncotarget.com |

Nucleic Acid Interaction Studies, Including DNA Intercalation

Dehydroberberrubine, a derivative of berberine, is understood to interact with nucleic acids, a characteristic that underpins some of its pharmacological activities. The planar structure of dehydroberberrubine allows it to insert itself between the base pairs of DNA, a process known as intercalation. wikipedia.org This interaction can lead to structural distortions in the DNA and interfere with processes like DNA replication, which is a key mechanism in its potential antineoplastic effects. wikipedia.orgscispace.com

Studies on berberine and its derivatives have shown that the unique planar tetracyclic system is crucial for its binding to different DNA structures. nih.gov The interaction is primarily through intercalation, where the aromatic rings of the molecule stack between the DNA base pairs. nih.gov The quaternary ammonium (B1175870) nitrogen atom present in these compounds also plays a significant role in their DNA binding effects. nih.gov While specific studies focusing solely on dehydroberberrubine bromide are limited, the extensive research on the parent compound, berberine, provides a strong basis for understanding its likely mechanisms of nucleic acid interaction. Berberine itself has been shown to bind to double-stranded DNA, with a preference for AT-rich regions, through a partial intercalation mechanism. nih.gov

Table 1: Nucleic Acid Interaction Profile of Related Compounds

| Compound | Type of Interaction | Binding Affinity (K) | Target DNA/RNA Structure |

|---|---|---|---|

| Berberine | Intercalation | ~10⁴ L·mol⁻¹ | Double-stranded DNA (AT-rich regions), G-quadruplex DNA, RNA triplexes |

| Palmatine | Intercalation | - | Double-stranded DNA (AT-rich regions), G-quadruplex DNA, RNA |

| Sanguinarine | Intercalation | - | Triple and double helical DNA and RNA |

| Ethidium Bromide | Intercalation | - | Double-stranded DNA |

Data compiled from various spectroscopic and thermodynamic studies. nih.govnih.govmuni.cz

In Vivo Studies in Relevant Animal Models

Evaluation of Efficacy in Animal Models of Inflammatory Diseases

Preclinical studies using animal models have demonstrated the anti-inflammatory potential of berberine and its derivatives. In a mouse model of colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), administration of berberrubine (B190655), a metabolite of berberine, was found to alleviate mucosal lesions and inflammation. medchemexpress.com It significantly reduced the disease activity index, prolonged colon length, and increased body weight. medchemexpress.com Furthermore, it attenuated colonic inflammation by reducing the infiltration of inflammatory cells and inhibiting the production of pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-1β, and IL-6. medchemexpress.com

In other models of inflammation, such as acetic acid-induced vascular permeability and xylene-induced ear edema in mice, dihydroberberine (B31643), another derivative, has also shown effective anti-inflammatory properties. researchgate.net These effects are attributed to the downregulation of pro-inflammatory mediators and the inhibition of signaling pathways like NF-κB and MAPK. researchgate.net While direct studies on dehydroberberrubine bromide are not as prevalent, the consistent anti-inflammatory activity observed with its parent compound and other derivatives suggests a similar potential.

Table 2: Efficacy of Berberine and its Derivatives in Animal Models of Inflammation

| Compound | Animal Model | Key Findings |

|---|---|---|

| Berberrubine | DSS-induced colitis (mouse) | Reduced disease activity index, decreased inflammatory cell infiltration, inhibited pro-inflammatory cytokines (TNF-α, IFN-γ, IL-1β, IL-6). medchemexpress.com |

| Dihydroberberine | Acetic acid-induced vascular permeability (mouse) | Mitigated vascular permeability. researchgate.net |

| Dihydroberberine | Xylene-induced ear edema (mouse) | Reduced ear edema. researchgate.net |

| Berberine | TNBS-induced colitis (mouse) | Prevented colitis and decreased pro-inflammatory cytokine production. nih.gov |

| Berberine | Experimental Autoimmune Neuritis (rat) | Ameliorated disease by suppressing lymphocyte proliferation and cytokine production. researchgate.net |

Data from various in vivo preclinical studies.

Assessment of Antineoplastic Effects in Xenograft and Syngeneic Animal Models

The antineoplastic properties of berberine and its derivatives have been investigated in various preclinical cancer models. In a murine xenograft model with CC-4 tumor cells, treatment with berberine led to a reduction in both tumor incidence and size. scispace.com Similarly, in a lung cancer xenograft model using A549 cells, berberine administration significantly reduced tumor volume. mdpi.com

Derivatives of berberrubine have also shown promise. For instance, 9-O-substituted berberrubine bromide derivatives have demonstrated the ability to inhibit in vitro tumorigenesis in non-small cell lung cancer (NSCLC) cells. mdpi.com In a syngeneic mouse model of prostate cancer, another phytochemical, 6-shogaol, reduced tumor weight, highlighting the potential of natural compounds in cancer therapy. nih.gov While specific xenograft or syngeneic model data for dehydroberberrubine bromide is limited in the searched results, the strong anti-cancer activity of the parent berberine structure in these models is well-documented. scispace.comnih.gov

Table 3: Antineoplastic Effects of Berberine and Related Compounds in Animal Models

| Compound | Animal Model | Cancer Type | Key Findings |

|---|---|---|---|

| Berberine | Murine xenograft | CC-4 tumor cells | Reduced tumor incidence and size. scispace.com |

| Berberine | A549 xenograft (mouse) | Lung Cancer | Reduced tumor volume. mdpi.com |

| Berberine | FMuLv-induced leukemia (mouse) | Erythroleukemia | Increased lifespan of leukemia-harboring animals. scispace.com |

| 8-cetylBerberine | A549 xenograft (mouse) | Lung Cancer | Strong tumor growth reduction. mdpi.com |

| Emodin | SMMC-7721 xenograft (nude mice) | Hepatocellular Cancer | Suppressed tumor growth and induced apoptosis. nih.gov |

Data from various in vivo preclinical studies.

Metabolic Regulatory Effects in Animal Models of Dyslipidemia and Hyperglycemia

Berberine and its metabolites have shown significant potential in regulating metabolic disorders such as dyslipidemia and hyperglycemia in various animal models. In diabetic hamsters, berberine effectively reduced plasma levels of LDL and ApoB, inhibited hepatic fat accumulation, and promoted the expression of liver LDLR mRNA. nih.gov This suggests a lipid-lowering effect by enhancing the expression of the LDL receptor. nih.gov

In obese and hyperinsulinemic rats, berberine treatment significantly decreased lipid levels, as well as plasma glucose and insulin (B600854) levels. wjgnet.com Furthermore, it has been shown to improve insulin resistance. wjgnet.com The mechanism of action is thought to involve the activation of the AMP-activated protein kinase (AMPK) pathway. wjgnet.com Berberine has also been shown to regulate lipid metabolism by acting on hepatocytes and targeting proprotein convertase subtilisin/kexin type 9 (PCSK9). frontiersin.org

Table 4: Metabolic Regulatory Effects of Berberine in Animal Models

| Compound | Animal Model | Condition | Key Findings |

|---|---|---|---|

| Berberine | Diabetic hamsters | Hyperglycemia and Dyslipidemia | Reduced plasma LDL and ApoB, inhibited hepatic fat accumulation, increased liver LDLR mRNA expression. nih.gov |

| Berberine | Obese hyperinsulinemic rats | Obesity and Insulin Resistance | Decreased lipid levels, plasma glucose, and insulin levels; improved insulin resistance. wjgnet.com |

| Berberine | Type 2 diabetic mice | Type 2 Diabetes | Lowered fasting blood glucose and fasting serum insulin, increased insulin sensitivity. wjgnet.com |

| Berberine | Hyperlipidemic hamsters | Hyperlipidemia | Increased LDLR protein levels in the liver. wjgnet.com |

| Berberine | Dietary obese rats | Obesity | Increased insulin sensitivity. researchgate.net |

Data from various in vivo preclinical studies.

Preclinical Pharmacokinetic Profiles in Animal Species

Pharmacokinetic studies of berberine and its metabolites, including berberrubine, have been conducted in various animal species. Following oral administration in rats, berberine is metabolized to several compounds, with berberrubine being a major metabolite. frontiersin.org However, the oral bioavailability of berberine itself is generally low. frontiersin.orgscielo.br

A study determining the pharmacokinetics of berberrubine in rats found that it is rapidly absorbed. nih.gov The absolute bioavailability of berberrubine was determined to be 31.6%. nih.gov Tissue distribution studies in mice revealed that berberrubine is widely distributed in various tissues, with the highest concentrations found in the liver, followed by the kidney, spleen, and heart. nih.gov This wide distribution suggests that it can reach various target organs to exert its pharmacological effects. Despite the low plasma concentration of the parent compound berberine, the concentrations of its metabolites, like berberrubine, can be high in tissues. thno.org

Table 5: Pharmacokinetic Parameters of Berberrubine in Animal Models

| Parameter | Animal Species | Value/Observation |

|---|---|---|

| Absolute Bioavailability | Rat | 31.6% nih.gov |

| Absorption | Rat | Rapidly absorbed. nih.gov |

| Peak Plasma Concentration (Cmax) | Rat | Two peaks observed at 90 and 300 min for related quaternary protoberberine alkaloids. researchgate.net |

| Tissue Distribution | Mouse | Highest concentration in the liver, followed by kidney, spleen, and heart. nih.gov |

| Elimination | Rat | Primarily excreted in the form of berberrubine and its glucuronide via feces and urine. frontiersin.org |

Data from pharmacokinetic studies in rats and mice.

Biotransformation Pathways of Dehydroberberrubine Bromide in Animal Models

The biotransformation of dehydroberberrubine, the active cation in Dehydroberberrubine Bromide, is anticipated to follow metabolic pathways similar to other protoberberine alkaloids, such as berberine. In preclinical animal models, these alkaloids undergo extensive phase I and phase II metabolic reactions. openaccessjournals.com The primary site of metabolism is the liver, where enzymes like cytochrome P450 (CYP450) play a crucial role. mdpi.com However, significant metabolic activity also occurs in the intestine, mediated by both host enzymes and the gut microbiota. nih.gov

Phase I metabolism of protoberberine alkaloids typically involves reactions such as demethylation, reduction, and hydroxylation. thieme-connect.com For dehydroberberrubine, this would likely lead to the formation of various metabolites. Following phase I reactions, the resulting metabolites, as well as the parent compound, can undergo phase II conjugation reactions, including glucuronidation and sulfation, to facilitate their excretion from the body. jst.go.jp These conjugation processes increase the water solubility of the compounds. openaccessjournals.com

Studies on related protoberberine alkaloids in rat liver microsomes have demonstrated that metabolic profiles can have both similarities and differences across species, which is an important consideration when extrapolating preclinical findings to humans. thieme-connect.com The primary biotransformation pathways observed for compounds structurally related to dehydroberberrubine are summarized in the table below.

Table 1: Potential Biotransformation Pathways and Metabolites of Dehydroberberrubine in Preclinical Models

| Metabolic Pathway | Description | Potential Metabolites |

| Demethylation | Removal of a methyl group from the methoxy (B1213986) functional groups. | Demethylated dehydroberberrubine derivatives |

| Reduction | Addition of hydrogen atoms, potentially at double bonds. | Dihydrodehydroberberrubine |

| Hydroxylation | Addition of a hydroxyl group to the aromatic rings. | Hydroxy-dehydroberberrubine |

| Glucuronidation | Conjugation with glucuronic acid, a major phase II pathway. | Dehydroberberrubine-glucuronide |

| Sulfation | Conjugation with a sulfonate group, another key phase II pathway. | Dehydroberberrubine-sulfate |

Excretion Patterns in Preclinical Species

The elimination of dehydroberberrubine and its metabolites from the body is expected to occur through two primary routes: renal excretion via urine and fecal excretion via bile. nottingham.ac.uk The physicochemical properties of the parent compound and its metabolites, particularly their polarity, will largely determine the predominant excretion pathway. msdmanuals.com

In preclinical animal models such as rats and dogs, it is common for xenobiotics and their metabolites to be excreted through both urine and feces. nih.gov For instance, studies on other compounds have shown that a significant portion of an administered dose can be recovered in both excreta within 48 to 168 hours. nih.govnih.gov Biliary excretion is a critical mechanism for the elimination of compounds with higher molecular weights, as well as for conjugated metabolites like glucuronides, into the feces. msdmanuals.com This process involves active transport systems in the liver that secrete substances into the bile, which is then released into the intestine. msdmanuals.com

A portion of the biliary-excreted drug may be reabsorbed in the intestine, a process known as enterohepatic circulation, which can prolong the compound's presence in the body. msdmanuals.com The unchanged drug found in feces can be a result of incomplete absorption after oral administration or direct biliary excretion. nih.gov The table below outlines the anticipated excretion patterns for dehydroberberrubine bromide in preclinical species based on general principles of drug excretion.

Table 2: Expected Excretion Profile of Dehydroberberrubine Bromide in Preclinical Models

| Excretion Route | Excreted Forms | Underlying Mechanisms |

| Renal (Urine) | Parent compound, polar metabolites (e.g., glucuronide and sulfate conjugates) | Glomerular filtration, active tubular secretion |

| Fecal (Bile) | Parent compound, less polar metabolites, conjugated metabolites | Biliary excretion of parent drug and metabolites from the liver |

Gut Microbiota-Mediated Biotransformation and its Influence on Preclinical Pharmacodynamics

The gut microbiota is increasingly recognized as a key player in the metabolism and bioactivity of many orally administered drugs, including alkaloids. nih.govwikipedia.org For protoberberine alkaloids like berberine, the gut microbiota is not only involved in their biotransformation but can also significantly influence their therapeutic effects. frontiersin.org It is highly probable that dehydroberberrubine bromide is subject to similar interactions within the gut.

The intestinal microflora can perform a variety of chemical transformations that are not typically carried out by host enzymes. nih.gov In the case of berberine, gut microbes are known to mediate its reduction to dihydroberberine. frontiersin.org This metabolite is more readily absorbed from the intestine into the bloodstream than berberine itself. Once absorbed, dihydroberberine can be re-oxidized back to berberine, suggesting that the gut microbiota can enhance the oral bioavailability of the parent compound. frontiersin.org

Furthermore, the biotransformation of protoberberine alkaloids by the gut microbiota can lead to the formation of metabolites with their own distinct pharmacological activities. frontiersin.org For example, some microbial metabolites may exhibit enhanced anti-inflammatory or hypoglycemic effects compared to the parent compound. frontiersin.org The composition of the gut microbiota can, therefore, directly impact the pharmacodynamic profile of dehydroberberrubine bromide by modulating the levels of the parent compound and its various active metabolites. thieme-connect.com An imbalance in the gut microbiota, or dysbiosis, could potentially alter the therapeutic efficacy of the compound. frontiersin.org

Table 3: Potential Gut Microbiota-Mediated Metabolites of Dehydroberberrubine and Their Pharmacodynamic Implications

| Microbial Metabolite | Biotransformation | Potential Influence on Pharmacodynamics |

| Dihydrodehydroberberrubine | Reduction | Increased absorption and bioavailability of the parent compound. |

| Oxydehydroberberrubine | Oxidation | May possess unique or enhanced pharmacological activities. |

| Demethylated derivatives | Demethylation | Could exhibit different biological activities compared to the parent compound. |

Molecular Mechanisms and Cellular Targets of Dehydro Berberrubine Bromide

Modulation of Intracellular Signaling Pathways

No peer-reviewed studies were identified that specifically investigate the modulatory effects of Dehydroberberrubine Bromide on the following intracellular signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Cascades Involvement

While general studies on protoberberine alkaloids suggest a potential to suppress MAPK pathways, there are no studies that specifically implicate Dehydroberberrubine Bromide in the modulation of MAPK cascades. nih.gov Research on other specific protoberberine alkaloids, like Coralyne, has shown involvement with the p38 MAPK pathway, but these findings cannot be directly attributed to Dehydroberberrubine Bromide. nih.gov

AMP-Activated Protein Kinase (AMPK) Activation

The role of Dehydroberberrubine Bromide in the activation or inhibition of AMP-activated protein kinase (AMPK) is not described in the current body of scientific research. Studies on other synthetic protoberberine analogs have shown them to be AMPK inhibitors, which is contrary to the AMPK-activating effect of berberine (B55584), highlighting the structure-specific nature of these interactions. acs.org

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Modulation

There is no available research documenting the effect of Dehydroberberrubine Bromide on the modulation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.

Direct and Indirect Interactions with Molecular Targets

Specific interaction characteristics of Dehydroberberrubine Bromide with macromolecules have not been detailed in the literature.

DNA, RNA, and Protein Binding Characteristics

The broader class of quaternary protoberberine alkaloids is known to interact with DNA, often through intercalation between base pairs or by binding to the minor groove. muni.cz However, the specific binding affinities and modes of interaction are highly dependent on the individual alkaloid's structure. muni.cz The literature lacks specific studies and data, such as binding constants or structural details, concerning the binding characteristics of Dehydroberberrubine Bromide with DNA, RNA, or proteins.

Influence on Mitochondrial Function and Bioenergetics

No research data is available to describe the specific influence of Dehydro Berberrubine (B190655) Bromide on mitochondrial function or cellular bioenergetics.

Regulation of Inflammasome Activity (e.g., NLRP3)

There is no available scientific literature detailing how Dehydro Berberrubine Bromide regulates the activity of the NLRP3 inflammasome or other inflammasome complexes. While the NLRP3 inflammasome is a critical component of the innate immune system nih.govmdpi.com, its relationship with this compound has not been documented.

Impact on Gene Expression and Epigenetic Regulation

Specific data on the impact of this compound on gene expression and epigenetic regulation is not present in the current body of scientific research.

Modulation of MicroRNA Expression

There are no studies available that have investigated the effect of this compound on the expression of microRNAs.

Effects on Telomerase Activity

The effects of this compound on telomerase activity have not been reported in scientific literature. Telomerase is a critical enzyme for maintaining telomere length and is often studied in the context of cancer and aging nih.govwikipedia.orgkhanacademy.org. However, no such studies have been performed with this compound.

Remodeling of the Tumor Microenvironment (in preclinical oncology models)

There is no preclinical data available to suggest that this compound remodels the tumor microenvironment. The tumor microenvironment plays a crucial role in cancer progression and response to therapy frontiersin.orgfrontiersin.org, but its interaction with this specific compound is uncharacterized.

Advanced Analytical Methodologies for Dehydro Berberrubine Bromide Research

Chromatographic and Electrophoretic Techniques for Quantification and Purity Assessment

Separation sciences form the bedrock of quantitative analysis and purity assessment in phytochemical research. Techniques like chromatography and electrophoresis are indispensable for isolating Dehydro Berberrubine (B190655) Bromide from complex mixtures, such as plant extracts or biological samples, allowing for its accurate measurement and the detection of impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of protoberberine alkaloids due to its high resolution and applicability to non-volatile compounds. nih.govnih.gov Reversed-phase (RP) HPLC is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase. nih.gov

Several studies on related protoberberine alkaloids have established robust HPLC methods that are applicable to Dehydro Berberrubine Bromide. For instance, a method for the simultaneous determination of six protoberberine alkaloids utilized an on-line solid-phase extraction (SPE) system coupled with HPLC and an ultraviolet (UV) detector. tandfonline.com Ion-pair reversed-phase HPLC is also employed to enhance the separation of these quaternary alkaloids. tandfonline.com

The choice of column and mobile phase is critical. Columns such as the XTerra MS C18 have demonstrated excellent peak symmetry for protoberberine alkaloids. nih.gov Mobile phases typically consist of an aqueous component (often containing a buffer like formic acid or an ion-pairing agent) and an organic modifier like methanol (B129727) or acetonitrile. nih.govtandfonline.com Gradient elution is frequently used to achieve optimal separation of multiple components within a sample.

Detection is commonly performed using Diode Array Detectors (DAD) or UV-Vis detectors, which measure the absorbance of the analyte at specific wavelengths. tandfonline.complantsjournal.com For more sensitive and specific quantification, HPLC systems can be coupled with mass spectrometers (LC-MS), a technique that combines the separation power of HPLC with the mass-analyzing capability of MS. researchgate.netjst.go.jp

Table 1: Representative HPLC Parameters for Protoberberine Alkaloid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | XTerra MS C18 | nih.gov |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Methanol | nih.gov |

| Detection | UV/DAD or Mass Spectrometry (MS) | tandfonline.comresearchgate.net |

| Linearity (Correlation Coefficient) | > 0.999 | tandfonline.com |

| Recovery | 92.71% to 104.28% | tandfonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the low volatility and salt nature of this compound, its direct analysis by GC-MS is not feasible. However, GC-MS is highly valuable for analyzing volatile metabolites that may result from its biotransformation or for profiling other volatile constituents in a plant extract containing the alkaloid. primescholars.com

For GC-MS analysis, compounds are vaporized and separated in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint. primescholars.com Identification of compounds is typically achieved by comparing their mass spectra with established spectral libraries, such as the National Institute of Standards and Technology (NIST) library. primescholars.com In some cases, derivatization is required to increase the volatility of analytes, such as using reagents like pentafluorobenzyl bromide (PFB-Br) for certain classes of molecules. nih.govmdpi.com

Table 2: Examples of Phytochemicals Identified by GC-MS in Berberis Extracts

| Compound | Retention Time (min) | Molecular Formula | Reference |

|---|---|---|---|

| Berberine (B55584) | - | C20H18NO4+ | primescholars.com |

| β-Sitosterol | - | C29H50O | primescholars.com |

| Stigmasterol | - | C29H48O | primescholars.com |

| Canadine | - | C20H21NO4 | primescholars.com |

Retention times are instrument-specific and not listed for general reference.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of protoberberine alkaloids. nih.govnih.gov It involves spotting a sample onto a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it in a chamber with a suitable mobile phase. A study on berberine quantification developed a validated high-performance TLC (HPTLC) method using a mobile phase of butanol:ethyl acetate:formic acid:water on silica gel 60 F254 plates. nih.gov Detection can be achieved by observing the plate under UV light or by spraying with a visualizing agent like Dragendorff's reagent, which is specific for alkaloids. plantsjournal.comnih.gov Densitometric scanning allows for the quantification of the separated compounds. nih.gov

Capillary Electrophoresis (CE) offers high separation efficiency, rapid analysis times, and requires minimal sample volume. This technique separates ions based on their electrophoretic mobility in an electric field within a narrow capillary. Capillary Zone Electrophoresis (CZE) is the most common mode used for small ions. mdpi.com CE is particularly well-suited for analyzing charged species like the quaternary ammonium (B1175870) cation of Dehydro Berberrubine and the associated bromide anion. nih.gov A validated CE method for bromide analysis used an uncoated fused-silica capillary, a sodium tetraborate (B1243019) buffer, and direct UV detection at 200 nm. nih.gov For complex samples, optimizing the background electrolyte (BGE) is crucial for achieving high resolution. nih.gov

Table 3: TLC and CE Parameters for Alkaloid and Bromide Analysis

| Technique | Parameter | Value/Condition | Reference |

|---|---|---|---|

| HPTLC (for Berberine) | Stationary Phase | Silica gel 60 F254 | nih.gov |

| Mobile Phase | Butanol:Ethyl Acetate:Formic Acid:Water | nih.gov | |

| Detection | Densitometric scanning at 351 nm | nih.gov | |

| CE (for Bromide) | Capillary | Uncoated fused silica (50 cm x 50 µm) | nih.gov |

| Running Buffer | 90 mmol/L Sodium tetraborate, 10 mmol/L NaCl | nih.gov | |

| Detection | Direct UV at 200 nm | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Quantification

While chromatographic techniques separate components, spectroscopic and spectrometric methods provide detailed information about their molecular structure and are used for definitive identification and quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. rsc.org It provides detailed information about the carbon-hydrogen framework of a compound. One-dimensional (1D) NMR experiments like ¹H NMR and ¹³C NMR are fundamental. ¹H NMR provides information on the number and types of protons and their connectivity, while ¹³C NMR reveals the number and electronic environment of carbon atoms in the molecule. irisotope.com

For unambiguous structure determination of complex molecules like this compound, two-dimensional (2D) NMR experiments are essential. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular skeleton. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which helps in determining the stereochemistry. thieme-connect.com

The combination of these experiments allows for the complete assignment of all proton and carbon signals and confirmation of the planar structure and relative stereochemistry of the molecule. mdpi.com

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. neu.edu.tr When coupled with a separation technique like HPLC (LC-MS), it becomes a premier tool for both quantifying known compounds and identifying unknowns in complex mixtures. jst.go.jp

Tandem Mass Spectrometry (MS/MS or MS²) is particularly crucial for structural elucidation and metabolite identification. nationalmaglab.org In an MS/MS experiment, a specific ion (the "precursor ion," e.g., the molecular ion of Dehydro Berberrubine) is selected, subjected to fragmentation (e.g., through collision-induced dissociation, CID), and the resulting "product ions" are analyzed. nationalmaglab.org The fragmentation pattern is characteristic of the precursor ion's structure and can be used to confirm its identity. ncsu.edu

This approach is invaluable for studying drug metabolism. Following administration, metabolites of this compound can be identified in biological fluids like urine or plasma. thieme-connect.comnih.gov These metabolites, often formed through processes like demethylation, hydroxylation, or conjugation with glucuronic acid or sulfate (B86663), can be detected by searching for predicted mass shifts from the parent compound. thieme-connect.comtandfonline.com The fragmentation patterns of these potential metabolites are then compared to that of the parent compound to confirm their structures. jst.go.jp Techniques like Selected Reaction Monitoring (SRM) can be used for highly selective and sensitive quantification of the parent compound and its metabolites. nih.gov

Table 4: Common Metabolic Transformations of Protoberberine Alkaloids Identified by MS

| Metabolic Reaction | Description | Reference |

|---|---|---|

| Demethylation | Removal of a methyl (-CH3) group | jst.go.jptandfonline.com |

| Hydroxylation | Addition of a hydroxyl (-OH) group | jst.go.jptandfonline.com |

| Glucuronidation | Conjugation with glucuronic acid | thieme-connect.comtandfonline.com |

| Sulfation | Conjugation with a sulfate group | thieme-connect.comtandfonline.com |

UV-Visible Spectroscopy for Concentration Determination and Interaction Studies

UV-Visible (UV-Vis) spectroscopy is a versatile and widely used technique in the study of protoberberine alkaloids, including derivatives related to this compound. This method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. pro-analytics.net The amount of light absorbed is directly proportional to the concentration of the substance in a solution, a relationship described by the Beer-Lambert Law. pro-analytics.netresearchgate.net

In research concerning compounds structurally similar to this compound, such as Berberine, UV-Vis spectroscopy is a primary tool for determining concentration in various solvents. For instance, Berberine exhibits distinct absorption maxima (λmax) in different solvents, such as 418 nm in methanol and 421-431 nm in others. researchgate.netrsc.org This solvatochromism, or the change in absorption wavelength depending on the solvent, provides insights into the molecule's electronic structure and its interactions with the surrounding medium. rsc.org A typical application involves creating a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. This curve then allows for the accurate determination of the concentration of the compound in unknown samples. researchgate.net

Beyond simple concentration measurements, UV-Vis spectroscopy is instrumental in studying the interactions of these compounds with biological macromolecules like DNA and proteins. nih.gov When a molecule like a this compound derivative binds to a biological target, its electronic environment is altered, leading to changes in its UV-Vis absorption spectrum. These changes can manifest as a shift in the λmax (bathochromic or hypochromic shift) or a change in the molar absorptivity. nih.gov For example, the interaction of Berberine with DNA results in a noticeable shift in its absorption spectrum, indicating an intercalative binding mode. nih.gov Similarly, spectral changes upon interaction with proteins like bovine serum albumin (BSA) can elucidate binding affinities and mechanisms. nih.gov

Table 1: UV-Vis Spectroscopic Data for Berberine Analogs

| Compound | Solvent | λmax (nm) | Reference |

| Berberine | Methanol | 418 | researchgate.net |

| Berberine | Water | 421 | researchgate.net |

| Berberine | Acetonitrile | 424.4 | researchgate.net |

| Berberine | Phosphate Buffer (pH 6.8) | 348 | asianjpr.com |

| Berberine Hydrochloride | Methanol | 348 | asianjpr.com |

| Berberine Hydrochloride | Phosphate Buffer | 263, 345 | informaticsjournals.co.in |

This table presents data for Berberine and its hydrochloride salt, which are structurally related to this compound and serve as a reference for the expected spectroscopic behavior.

Imaging Modalities for Preclinical Distribution and Cellular Localization Studies

Understanding the distribution and localization of a compound within a biological system is crucial for evaluating its therapeutic potential. For fluorescent molecules like this compound and its parent compounds, advanced imaging techniques provide invaluable spatial and temporal information at both the cellular and whole-animal levels.

Confocal laser scanning microscopy is a high-resolution imaging technique that allows for the visualization of the intracellular distribution of fluorescent compounds. nih.gov By using a pinhole to reject out-of-focus light, confocal microscopy provides clear, sharp optical sections of a cell, enabling the three-dimensional reconstruction of the molecule's localization within various organelles. nih.govscian.cl

Studies on the related compound Berberine have effectively utilized its intrinsic fluorescence to map its journey inside cells. researchgate.net Research has shown that at lower concentrations, Berberine tends to accumulate in the mitochondria. researchgate.net As the concentration increases, its distribution can shift to include the cytoplasm and the nucleus. researchgate.net This concentration-dependent localization pattern is critical, as it can correlate with different cellular effects. researchgate.net For instance, mitochondrial accumulation may be linked to effects on cellular respiration, while nuclear localization could imply interactions with DNA and effects on gene expression. researchgate.netmdpi.com Confocal microscopy can be used to quantify the fluorescence intensity in different cellular compartments, providing a semi-quantitative measure of the compound's concentration in specific organelles. scian.cl

Table 2: Cellular Localization of Berberine as Determined by Confocal Microscopy

| Cell Line | Concentration | Primary Localization | Secondary Localization | Reference |

| K1735-M2 Mouse Melanoma | 12.5-50 µM | Mitochondria | - | researchgate.net |

| K1735-M2 Mouse Melanoma | >50 µM | Cytoplasm, Nucleus | - | researchgate.net |

| WM793 Human Melanoma | 12.5-50 µM | Mitochondria | - | researchgate.net |

| WM793 Human Melanoma | >50 µM | Cytoplasm, Nucleus | - | researchgate.net |

| MDA-MB-231 Breast Cancer | 50 µM | Cytoplasm | - | mdpi.com |

To bridge the gap between cell culture experiments and clinical applications, it is essential to study the distribution of a compound in a whole organism. In situ and in vivo imaging techniques allow for the non-invasive visualization of a compound's biodistribution in preclinical animal models.

While direct in vivo imaging data for this compound is not extensively available, studies on its parent compound, Berberine, provide a framework for the methodologies that would be employed. Following administration, the distribution of Berberine has been investigated in rodents. scielo.brmdpi.com These studies reveal that Berberine is widely distributed throughout the body, with significant accumulation in organs such as the liver, kidneys, and lungs. scielo.br This wide tissue distribution is a key pharmacokinetic property. scielo.brresearchgate.net

For fluorescent compounds, in vivo imaging systems (IVIS) can be used to track the fluorescence signal in real-time in anesthetized animals. This provides a dynamic view of the compound's absorption, distribution, and accumulation in different tissues. For non-fluorescent analogs or to achieve higher sensitivity and resolution, the compound can be labeled with a radioactive isotope for techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). researchgate.net These methods provide quantitative data on the compound's concentration in various organs and tumors over time, which is critical for assessing its potential as a therapeutic or diagnostic agent. researchgate.net

Emerging Research Frontiers and Future Directions for Dehydro Berberrubine Bromide

Design and Synthesis of Novel Analogs with Improved Preclinical Pharmacological Profiles

The development of novel analogs of dehydroberberrubine bromide is a promising avenue to enhance its therapeutic potential. The core structure of protoberberine alkaloids presents multiple sites for chemical modification to improve pharmacological properties such as solubility, bioavailability, and target specificity.

One key area of focus is the substitution at various positions on the aromatic rings. For instance, the introduction of different functional groups could modulate the compound's lipophilicity and electronic properties, which in turn can influence its interaction with biological targets. Research on related compounds has shown that the presence and position of substituents can significantly impact biological activity. For example, studies on other protoberberine alkaloids have indicated that 12-bromo derivatives exhibited higher antimicrobial activity compared to their non-brominated counterparts. muni.cz

Another strategy involves the modification of the substituents at positions 2, 3, 9, 10, or 11, which are common substitution patterns in this class of alkaloids. muni.cz The synthesis of regioisomers, such as those seen in pseudopalmatine (B26749) versus palmatine, demonstrates how altering the substitution pattern can lead to different pharmacological profiles. muni.cz The chemical reactivity of the C-8 position in the protoberberine skeleton also allows for the addition of various nucleophiles, opening the door to a wide range of synthetic derivatives. muni.czmuni.cz

Future research in this area would involve the rational design of dehydroberberrubine bromide analogs, followed by their synthesis and subsequent screening in various preclinical models to identify candidates with superior pharmacological profiles.

Illustrative Table of Potential Dehydroberberrubine Bromide Analogs and Their Hypothesized Improvements

| Analog | Modification | Hypothesized Improvement |

| 12-Fluoro-dehydroberberrubine | Introduction of a fluorine atom at the C-12 position | Enhanced metabolic stability and target binding affinity |

| 8-Alkyl-dehydroberberrubine | Addition of an alkyl chain at the C-8 position | Increased lipophilicity for better membrane permeability |

| 2,3,9-Trihydroxy-dehydroberberrubine | Demethylation of methoxy (B1213986) groups | Increased hydrogen bonding potential with target proteins |

| 10-Amino-dehydroberberrubine | Introduction of an amino group at the C-10 position | Altered electronic properties and potential for new target interactions |

Exploration of Synergistic Effects with Established Therapeutic Agents in Preclinical Models

The investigation of synergistic interactions between dehydroberberrubine bromide and existing therapeutic agents is a critical area of research. Combination therapy is a cornerstone of modern medicine, often leading to enhanced efficacy, reduced toxicity, and the overcoming of drug resistance. The exploration of such combinations in preclinical models could unveil novel therapeutic strategies.

For instance, in oncology, combining dehydroberberrubine bromide with conventional chemotherapeutic agents could potentially lower the required dose of the cytotoxic drug, thereby mitigating its side effects. Similarly, in the context of infectious diseases, its combination with antibiotics could help combat resistant strains of bacteria. Studies on other complex heterocyclic compounds have demonstrated the potential of combination therapies against multidrug-resistant pathogens. nih.gov

Preclinical studies to explore these synergies would typically involve in vitro cell culture models and in vivo animal models. The assessment of synergy is often quantified using methods such as the combination index (CI), which can distinguish between synergistic, additive, and antagonistic effects.

Illustrative Table of Potential Synergistic Combinations in Preclinical Models

| Therapeutic Area | Established Agent | Proposed Preclinical Model | Potential Synergistic Outcome |

| Oncology | Paclitaxel | Human breast cancer cell lines (e.g., MCF-7) | Enhanced apoptosis and inhibition of tumor growth |

| Infectious Diseases | Vancomycin | Methicillin-resistant Staphylococcus aureus (MRSA) cultures | Re-sensitization of MRSA to vancomycin |

| Inflammatory Diseases | Dexamethasone | Lipopolysaccharide-induced inflammation in macrophages | Potentiated anti-inflammatory response |

Development of Advanced Drug Delivery Systems for Enhanced Preclinical Efficacy

The therapeutic application of many natural compounds, including protoberberine alkaloids, can be limited by factors such as poor aqueous solubility, low bioavailability, and rapid metabolism. Advanced drug delivery systems (DDS) offer a promising approach to overcome these limitations and enhance the preclinical efficacy of dehydroberberrubine bromide.

Nanoparticle-based carriers, such as liposomes and polymeric nanoparticles, are particularly attractive for this purpose. nih.govresearchgate.net These systems can encapsulate the drug, protecting it from degradation and facilitating its transport to the target site. nih.gov For instance, encapsulating dehydroberberrubine bromide in liposomes could improve its solubility and circulation time in the body. Polymeric nanoparticles, made from biodegradable and biocompatible materials, can be engineered for controlled and sustained release of the encapsulated drug. researchgate.net

Furthermore, the pulmonary route of administration is being explored for both local and systemic drug delivery. researchgate.netnih.govmdpi.com Formulating dehydroberberrubine bromide into microparticles suitable for inhalation could offer a non-invasive delivery method, potentially for treating respiratory conditions or for systemic absorption through the lungs' large surface area. researchgate.netfrontiersin.org

Comparative Table of Advanced Drug Delivery Systems for Dehydroberberrubine Bromide

| Delivery System | Key Features | Potential Advantages for Dehydroberberrubine Bromide |

| Liposomes | Vesicular structures composed of lipid bilayers | Enhanced solubility, reduced toxicity, potential for targeted delivery |

| Polymeric Nanoparticles | Solid colloidal particles made from polymers | Controlled and sustained release, protection from degradation |

| Micelles | Self-assembling core-shell structures | Solubilization of poorly water-soluble drugs |

| Dry Powder Inhalers | Delivery of drug as a dry powder to the lungs | Non-invasive administration, rapid onset of action |

Elucidation of Undiscovered Molecular Mechanisms and Novel Cellular Targets

A fundamental aspect of future research on dehydroberberrubine bromide is the identification of its precise molecular mechanisms of action and the discovery of novel cellular targets. While it is known that QPAs can interact with macromolecules like DNA and proteins, the specific targets of dehydroberberrubine bromide remain to be elucidated. muni.czmuni.cz

Modern approaches in chemical biology and proteomics can be employed to identify the cellular binding partners of dehydroberberrubine bromide. Techniques such as affinity chromatography, where a modified version of the compound is used to "pull down" its interacting proteins from cell lysates, can be highly effective. The identified proteins can then be analyzed using mass spectrometry.

Furthermore, computational modeling and docking studies can predict potential binding sites on known protein targets, guiding further experimental validation. Understanding the specific molecular interactions will be crucial for optimizing the compound's structure and for identifying patient populations that are most likely to respond to treatment.

Table of Potential Molecular Targets for Dehydroberberrubine Bromide

| Potential Target Class | Specific Example | Rationale for Investigation |

| Enzymes | Topoisomerases | Many alkaloids are known to inhibit these enzymes, leading to anticancer effects. |

| Kinases | Protein Kinase C (PKC) | Kinases are key regulators of cellular processes and are often dysregulated in disease. |

| G-protein coupled receptors (GPCRs) | Dopamine or Serotonin Receptors | The isoquinoline (B145761) scaffold is present in many GPCR ligands. |

| Nucleic Acids | G-quadruplex DNA | The planar structure of QPAs is conducive to intercalation in DNA structures. muni.cz |

Translational Research Hypotheses Derived from Preclinical Findings for Future Investigation

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice to improve human health. thermofisher.comunicancer.frnih.gov Based on the potential preclinical findings discussed in the previous sections, several translational research hypotheses can be formulated for dehydroberberrubine bromide. These hypotheses provide a roadmap for future investigations aimed at moving this compound from the laboratory toward potential clinical utility.

The process of translational research often involves a multidisciplinary approach, integrating knowledge from basic science, clinical research, and population studies. thermofisher.com For a compound like dehydroberberrubine bromide, the initial phase of translation (T1) would focus on moving promising preclinical results into early-phase human studies. nih.gov

Key Translational Research Hypotheses for Dehydroberberrubine Bromide:

Hypothesis 1: The development of a nanoparticle-based delivery system for dehydroberberrubine bromide will result in a superior pharmacokinetic profile and enhanced anti-tumor efficacy in preclinical models of solid tumors compared to the free compound.

Hypothesis 2: A rationally designed analog of dehydroberberrubine bromide, with modifications to enhance its binding affinity to a specific molecular target (e.g., a particular kinase), will demonstrate greater potency and selectivity in preclinical cancer models.

Hypothesis 3: The combination of dehydroberberrubine bromide with a standard-of-care antibiotic will show a synergistic effect in preclinical models of antibiotic-resistant infections, potentially leading to a new strategy for combating such infections.

Hypothesis 4: An inhaled formulation of dehydroberberrubine bromide will achieve therapeutic concentrations in the lungs with minimal systemic exposure, offering a targeted treatment for inflammatory lung diseases in preclinical models.

Hypothesis 5: The identification of a specific biomarker that predicts the response to dehydroberberrubine bromide in preclinical models will enable the selection of a targeted patient population for future clinical trials.

These hypotheses provide a framework for a structured and goal-oriented research program aimed at exploring the full therapeutic potential of dehydroberberrubine bromide and its derivatives.

Q & A

Q. How should researchers address inconsistent reports on this compound’s metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.